molecular formula C8H16NO+ B8298643 Propargyl-choline

Propargyl-choline

Cat. No. B8298643
M. Wt: 142.22 g/mol
InChI Key: PUBSFLYPENQNMY-UHFFFAOYSA-N
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Patent
US08987514B2

Procedure details

Propargyl-choline was synthesized by the following procedure: 4 grams of propargyl bromide (80% solution in toluene, 34 mmoles) were slowly added to 3 grams of dimethyl-ethanolamine (34 mmoles) in 10 mL of dry THF, while stirring on ice. The mix was allowed to reach room temperature and stirring was continued overnight. The resulting white solid was filtered and washed extensively with cold THF (10 times, 20 mL), to afford pure propargyl-choline bromide (5.9 grams, 84% yield) as a white solid. Propargyl-choline: white crystals, molecular weight: 128.19, ES-API LC/MS: [M]+=128.1, 1H NMR (600 MHz, CD3OD): 4.78 (1H, b), 4.49 (2H, d, J=2.4 Hz), 4.03 (2H, t, J=4.5 Hz), 3.64 (2H, m), 3.30 (6H, s), 13C NMR (600 MHz, CD3OD): δ3.2 (CH, d, J=101.4 Hz), 72.7 (C, d, J=21.0 Hz), 66.4 (CH2, t, J=60.3 Hz), 56.7 (CH2, t, J=47.4 Hz), 56.5 (CH2, t, J=45.9 Hz), 52.2 (C2H6, q, J=31.2 Hz), 49.05 (CD3OD).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:4])[C:2]#[CH:3].[CH3:5][N:6]([CH3:10])[CH2:7][CH2:8][OH:9].[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1>>[CH2:1]([O:9][CH2:8][CH2:7][N+:6]([CH3:11])([CH3:10])[CH3:5])[C:2]#[CH:3].[Br-:4].[CH2:13]([O:14][CH2:15][CH2:11][N+:6]([CH3:10])([CH3:7])[CH3:5])[C:12]#[CH:1] |f:4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
3 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
WASH
Type
WASH
Details
washed extensively with cold THF (10 times, 20 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C#C)OCC[N+](C)(C)C
Name
Type
product
Smiles
[Br-].C(C#C)OCC[N+](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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